molecular formula C34H28O10 B1352643 2,3,4,6-Tetrabenzoyl-D-glucopyranose

2,3,4,6-Tetrabenzoyl-D-glucopyranose

Cat. No.: B1352643
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-RIKJQNKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetrabenzoyl-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of four benzoyl groups attached to the glucose molecule. It is commonly used in organic synthesis and serves as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrabenzoyl-D-glucopyranose can be synthesized through the esterification of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the compound is produced using similar esterification methods but on a larger scale. The process involves the use of automated reactors and continuous monitoring to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrabenzoyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of hydroxyl derivatives .

Scientific Research Applications

2,3,4,6-Tetrabenzoyl-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrabenzoyl-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The benzoyl groups enhance the compound’s stability and facilitate its binding to molecular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of benzoyl groups.

    2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Contains acetyl groups instead of benzoyl groups.

    2,3,4,6-Tetra-O-methyl-D-glucopyranose: Features methyl groups instead of benzoyl groups.

Uniqueness

2,3,4,6-Tetrabenzoyl-D-glucopyranose is unique due to its benzoyl groups, which provide enhanced stability and reactivity compared to other derivatives. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

Molecular Formula

C34H28O10

Molecular Weight

596.6 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34?/m1/s1

InChI Key

FCDYAJBVISGNLC-RIKJQNKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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